molecular formula C4H10BNO3 B15247501 Morpholin-4-ylboronic acid CAS No. 1056475-77-4

Morpholin-4-ylboronic acid

Cat. No.: B15247501
CAS No.: 1056475-77-4
M. Wt: 130.94 g/mol
InChI Key: DPYGGLFLHSASSH-UHFFFAOYSA-N
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Description

Morpholinoboronic acid is a boronic acid derivative with the chemical formula C₄H₁₀BNO₃. It is a versatile compound used in various chemical reactions and applications due to its unique structure, which includes a morpholine ring attached to a boronic acid group. This combination allows it to participate in a range of chemical processes, making it valuable in both research and industrial settings .

Preparation Methods

Synthetic Routes and Reaction Conditions: Morpholinoboronic acid can be synthesized through several methods. One common approach involves the reaction of morpholine with boronic acid derivatives under controlled conditions. For instance, the reaction of morpholine with boronic acid in the presence of a catalyst such as palladium can yield morpholinoboronic acid. The reaction typically requires an inert atmosphere and is conducted at elevated temperatures .

Industrial Production Methods: Industrial production of morpholinoboronic acid often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity morpholinoboronic acid suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: Morpholinoboronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while reduction can produce different boron-containing compounds .

Mechanism of Action

The mechanism of action of morpholinoboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophilic groups. This property allows it to interact with various biological molecules, including enzymes and receptors. The formation of boronate esters with diols is a key aspect of its reactivity, enabling it to act as a molecular probe or inhibitor in biological systems .

Comparison with Similar Compounds

Uniqueness: Morpholinoboronic acid’s unique combination of a morpholine ring and a boronic acid group provides it with distinct reactivity and versatility. This makes it particularly valuable in applications requiring specific interactions with biological molecules or in reactions where the morpholine ring can provide additional stability or reactivity .

Properties

CAS No.

1056475-77-4

Molecular Formula

C4H10BNO3

Molecular Weight

130.94 g/mol

IUPAC Name

morpholin-4-ylboronic acid

InChI

InChI=1S/C4H10BNO3/c7-5(8)6-1-3-9-4-2-6/h7-8H,1-4H2

InChI Key

DPYGGLFLHSASSH-UHFFFAOYSA-N

Canonical SMILES

B(N1CCOCC1)(O)O

Origin of Product

United States

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